molecular formula C11H10N2O B071094 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde CAS No. 179055-27-7

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Cat. No.: B071094
CAS No.: 179055-27-7
M. Wt: 186.21 g/mol
InChI Key: QWKUTEQPAJGRLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde group. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-(1-Methyl-1H-pyrazol-3-YL)benzoic acid.

    Reduction: Formation of 4-(1-Methyl-1H-pyrazol-3-YL)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKUTEQPAJGRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441365
Record name 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-27-7
Record name 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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